Product packaging for (R)-5-amino-2-hydroxypentanoic acid(Cat. No.:)

(R)-5-amino-2-hydroxypentanoic acid

Cat. No.: B8302459
M. Wt: 133.15 g/mol
InChI Key: IWBTVBUNSFJIIE-SCSAIBSYSA-N
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Description

Historical Perspectives and Initial Characterization in Hydroxyamino Acid Research

While specific historical accounts detailing the initial isolation or synthesis of (R)-5-amino-2-hydroxypentanoic acid are not prominent in the literature, the broader field of hydroxyamino acid research dates back decades. nih.govnih.gov Early studies focused on the synthesis and properties of various alpha-amino-beta-hydroxy acids. nih.gov The interest in such molecules has been consistently driven by their presence in natural products and their utility as chiral building blocks for the synthesis of more complex molecules, such as pharmaceuticals. nih.gov The development of stereoselective synthesis methods, including enzymatic processes, has been a significant area of research, allowing for the creation of optically pure chiral compounds like this compound. nih.govresearchgate.net

Stereochemical Significance and Isomeric Forms within Biological Systems

The functionality of 5-amino-2-hydroxypentanoic acid is intrinsically linked to its stereochemistry. The molecule has a chiral center at the second carbon (C2), the site of the hydroxyl group, leading to two possible enantiomers: (R) and (S).

The (R) configuration denotes a specific three-dimensional arrangement of the groups around the chiral carbon. This stereochemical purity is critical as biological systems, particularly enzymes, are highly stereoselective. nih.gov The synthesis of such optically pure amino acids is a key focus in organic chemistry to ensure specific biological or chemical activity. researchgate.net

The other key isomer is (S)-5-amino-2-hydroxypentanoic acid , more commonly known as L-5-hydroxynorvaline . nih.govlmdb.ca In biological systems, the "L" configuration (which for this amino acid corresponds to the S configuration) is the form typically found in nature and used in primary metabolism. lmdb.ca L-5-hydroxynorvaline has been identified as a product of bacterial metabolism, specifically in pyridoxine-starved cultures of Escherichia coli B. nih.gov It has also been found in maize (Zea mays), where its accumulation is linked to plant defense against herbivores and abiotic stress like drought. nih.gov

The distinct properties of these stereoisomers underscore the importance of stereochemistry in determining a molecule's biological role. While the L-isomer is a known natural metabolite, the D-isomer ((R)-form) is primarily of interest in synthetic and research contexts.

Interactive Table 1: Physicochemical Properties of 5-Amino-2-hydroxypentanoic Acid Isomers

PropertyThis compound(S)-5-amino-2-hydroxypentanoic acid (L-5-hydroxynorvaline)5-Amino-2-hydroxypentanoic acid (Racemic)
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol
IUPAC Name (2R)-2-amino-5-hydroxypentanoic acid(2S)-2-amino-5-hydroxypentanoic acid2-amino-5-hydroxypentanoic acid
CAS Number 6152-90-56152-89-2533-88-0
Synonyms D-5-HydroxynorvalineL-Pentahomoserine, L-5-HydroxynorvalinePentahomoserine, 5-Hydroxynorvaline

Note: Data sourced from PubChem and other chemical supplier databases. CAS numbers differentiate the specific stereoisomers.

Fundamental Relevance in Specialized Amino Acid Metabolism Studies

As a non-proteinogenic amino acid, this compound is not directly involved in protein synthesis. Its relevance in metabolic studies is primarily as a research tool or a synthetic precursor rather than a central metabolite. The study of its naturally occurring isomer, L-5-hydroxynorvaline, provides more direct insight into specialized metabolic pathways.

For instance, the discovery of L-5-hydroxynorvaline in plants and bacteria indicates the existence of specific biosynthetic and catabolic pathways. nih.govnih.gov In maize, its production increases in response to various stress signals, suggesting a role in plant defense or stress tolerance. nih.gov Research into how such non-proteinogenic amino acids are synthesized and degraded can reveal novel enzymatic functions and metabolic networks. Tandem enzymatic reactions, such as those involving aldolases and transaminases, are being explored for the synthesis of various γ-hydroxy-α-amino acids, highlighting the complex enzymatic machinery that can act on such molecules. acs.orgnih.gov

While direct metabolic pathways for the (R)-isomer are not well-documented, its unique structure makes it a valuable substrate for probing the stereoselectivity of enzymes involved in amino acid metabolism. By comparing the enzymatic processing of the (R)- and (S)-isomers, researchers can better understand the structural requirements of enzyme active sites.

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B8302459 (R)-5-amino-2-hydroxypentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-5-amino-2-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1

InChI Key

IWBTVBUNSFJIIE-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)O)CN

Canonical SMILES

C(CC(C(=O)O)O)CN

Origin of Product

United States

Natural Occurrence and Biological Context of 5 Amino 2 Hydroxypentanoic Acid Derivatives

Detection and Distribution in Diverse Biological Organisms

While comprehensive screening for (R)-5-amino-2-hydroxypentanoic acid across different life forms has not been widely reported, its structural analogs and related hydroxylated amino acids have been identified in various organisms, from microorganisms to plants. For instance, the (S)-enantiomer, known as RI-331, has been isolated from the bacterium Streptomyces sp. scispace.com. This discovery in a soil-dwelling bacterium points towards the microbial world as a significant source of these compounds.

Furthermore, the general class of hydroxylated amino acids is known to be present in a variety of natural products, including depsipeptides produced by marine organisms nih.gov. These compounds are often part of complex secondary metabolic pathways, suggesting specialized roles within their producing organisms.

Table 1: Detection of 5-Amino-2-hydroxypentanoic Acid Derivatives and Related Compounds in Biological Organisms

Compound/DerivativeOrganismMethod of DetectionReference
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331)Streptomyces sp.Not specified in abstract scispace.com
Hydroxylated amino acids (general)Marine Cyanobacteria, Sponges, MollusksNot specified in abstract nih.gov

Presence as Endogenous Metabolites in Eukaryotic and Prokaryotic Systems

The presence of 5-amino-2-hydroxypentanoic acid derivatives as endogenous metabolites—molecules synthesized within an organism—suggests their participation in core metabolic or signaling pathways.

In prokaryotes, the isolation of the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) from Streptomyces sp. indicates its role as a secondary metabolite scispace.com. Secondary metabolites are not essential for the primary growth of the organism but often confer a selective advantage, such as defense against competitors.

In eukaryotes, the antifungal activity of RI-331 is exerted through the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae (a yeast) scispace.comnih.gov. This enzyme is crucial for the biosynthesis of the amino acids methionine, isoleucine, and threonine. The targeted inhibition of this pathway highlights the potential for these compounds to interact with fundamental metabolic processes in eukaryotic cells. The absence of this enzyme in animals explains the selective toxicity of the antibiotic towards fungi nih.gov.

While direct evidence for this compound as an endogenous metabolite in a wide range of eukaryotes is scarce, the study of amino acid metabolism reveals intricate pathways where hydroxylated amino acids could play a role nih.gov.

Microbial Contributions to the Pool of Related Pentanoic Acid Derivatives

The microbial world is a rich and diverse source of unique chemical compounds, including hydroxylated amino acids. Bacteria and fungi, in particular, have been shown to produce a variety of these molecules, often as part of their secondary metabolism.

The production of the (S)-enantiomer derivative, RI-331, by Streptomyces sp. is a prime example of microbial contribution scispace.com. Streptomyces are renowned for their ability to synthesize a vast array of bioactive compounds, including many clinically important antibiotics.

The biosynthesis of hydroxylated amino acids in microbes often involves specialized enzymes such as hydroxylases asm.orgoup.com. These enzymes introduce a hydroxyl group onto an amino acid precursor with high regio- and stereoselectivity. The study of these enzymatic processes is an active area of research, with potential applications in the biotechnological production of novel amino acid derivatives researchgate.net. The general mechanisms of microbial amino acid biosynthesis provide a framework for understanding how these specialized molecules are created nih.gov.

Table 2: Microbial Production of 5-Amino-2-hydroxypentanoic Acid Derivatives and Related Compounds

Microbial GenusProduced Compound/DerivativeBiological Activity/RoleReference
Streptomyces(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331)Antifungal (inhibits homoserine dehydrogenase) scispace.comnih.gov
General BacteriaHydroxylated free L-amino acidsPrecursors for fine chemicals, potential biological activities oup.com

Biosynthetic Pathways and Precursors of R 5 Amino 2 Hydroxypentanoic Acid

Proposed Biosynthetic Routes from D- and L-Amino Acid Precursors

The formation of (R)-5-amino-2-hydroxypentanoic acid is believed to originate from amino acid precursors through a series of enzymatic reactions. The primary proposed pathway involves the transformation of D-ornithine.

A key proposed step in the biosynthesis of this compound involves the action of D-amino-acid oxidase on D-ornithine. bovinedb.ca D-amino-acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. worthington-biochem.com In this specific pathway, D-ornithine is converted to the intermediate 5-amino-2-oxopentanoic acid. bovinedb.ca This enzymatic reaction is a critical entry point from the D-ornithine pool into the pathway leading to the target hydroxyamino acid. The D-isomers of several amino acids, including proline, methionine, isoleucine, alanine (B10760859), valine, and phenylalanine, are known to be effective substrates for DAAO. worthington-biochem.com

The subsequent step, the conversion of the keto acid intermediate to the final hydroxy acid, likely involves a reductase enzyme that stereospecifically reduces the ketone group at the C-2 position to a hydroxyl group, yielding the (R)-enantiomer.

The central intermediate in the proposed biosynthetic route from D-ornithine is 5-amino-2-oxopentanoic acid. bovinedb.ca This compound, also known as α-keto-δ-aminovalerate, is a short-chain keto acid. Metabolic databases confirm its existence in various organisms and its role in the D-arginine and D-ornithine metabolism pathway. bovinedb.ca The presence of this intermediate highlights a metabolic node where amino acid catabolism intersects with the synthesis of specialized metabolites like hydroxyamino acids.

Table 1: Key Molecules in the Proposed Biosynthesis of this compound

Molecule NameChemical FormulaRole in Pathway
D-OrnithineC₅H₁₂N₂O₂Precursor
5-Amino-2-oxopentanoic acidC₅H₉NO₃Intermediate
This compoundC₅H₁₁NO₃Final Product

Connections to Broader Amino Acid Metabolic Networks (e.g., Arginine and Lysine (B10760008) Catabolism)

The biosynthesis of this compound is not an isolated pathway but is connected to the central metabolism of other amino acids, particularly arginine and lysine. nih.govslideshare.net Ornithine, the precursor for the proposed pathway, is a key metabolite in the urea (B33335) cycle, where it is produced from the hydrolysis of arginine by the enzyme arginase. nih.gov Therefore, the catabolism of arginine directly feeds into the pool of ornithine available for conversion.

Table 2: Related Amino Acid Metabolic Pathways

PathwayKey Precursors/IntermediatesRelevance to this compound Synthesis
D-Arginine and D-Ornithine MetabolismD-Arginine, D-Ornithine, 5-Amino-2-oxopentanoic acidProvides the direct precursor (D-Ornithine) and the key intermediate (5-Amino-2-oxopentanoic acid). bovinedb.ca
Urea CycleArginine, OrnithineGenerates ornithine from arginine, linking arginine catabolism to the biosynthetic pathway. nih.gov
Lysine CatabolismL-LysineInterconnected with arginine metabolism, potentially influencing precursor availability. nih.gov

Investigation of Novel Bioconversion Pathways for Hydroxyamino Acids

The synthesis of hydroxyamino acids is an area of active research, with a focus on developing biocatalytic and fermentative methods. researchgate.net These approaches offer the potential for sustainable and stereoselective production of these valuable compounds. nih.gov

Current research explores various enzymatic strategies, including:

Hydroxylation using Dioxygenases: Mononuclear non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases are capable of hydroxylating various amino acids at different positions. researchgate.net

Tandem Aldol (B89426) Addition-Transamination: This one-pot, two-step reaction involves an initial enantioselective aldol addition to form a chiral 4-hydroxy-2-oxo acid, which is then aminated to the corresponding hydroxyamino acid. researchgate.net

Whole-Cell Biotransformation: Engineered microorganisms can be used to convert simple substrates into valuable hydroxyamino acids. nih.govmdpi.com For example, recombinant E. coli has been used for the production of L-threo-β-hydroxy-His and L-threo-β-hydroxy-Gln. nih.gov

These novel bioconversion strategies, while not yet specifically detailed for this compound, provide a framework for its potential future production. researchgate.net The discovery and engineering of specific hydroxylases or reductases that can act on precursors like ornithine or its keto-acid derivative could enable efficient and sustainable synthesis of this and other hydroxyamino acids. The transformation of various beta-hydroxy-alpha-amino acids into other amino acids has also been explored as a potential pathway for amino acid synthesis under prebiotic conditions. nih.gov

Chemical Synthesis and Stereoselective Methodologies for R 5 Amino 2 Hydroxypentanoic Acid

Total Synthesis Strategies from Chiral Starting Materials

A common and effective approach to obtaining enantiomerically pure compounds is to begin with a readily available chiral molecule, often from natural sources. This "chiral pool" synthesis leverages the existing stereocenters of the starting material to build the target molecule with the desired stereochemistry.

Utilization of L- and D-Glutamic Acid as Chiral Precursors

L-Glutamic acid and its enantiomer, D-glutamic acid, are versatile chiral building blocks for the synthesis of various amino acid derivatives due to their bifunctional nature and well-defined stereochemistry. Pyroglutamic acid, a lactam derivative of glutamic acid, is a particularly useful intermediate. It can be formed by heating glutamic acid at high temperatures, leading to cyclization. wikipedia.org The synthesis of pyroglutamic acid alcohol from L-glutamic acid involves cyclodehydration to form pyroglutamic acid, followed by esterification and subsequent reduction. google.com

While a direct synthesis of (R)-5-amino-2-hydroxypentanoic acid from glutamic acid is not extensively detailed in the provided literature, the synthesis of related structures from pyroglutamic acid suggests a plausible pathway. For instance, (2S)-pyroglutamic acid can be derivatized to introduce a methylene (B1212753) group, followed by decyclization to form a linear glutamic acid derivative. This general strategy of modifying the glutamic acid scaffold and then opening the lactam ring is a viable approach for accessing functionalized amino acids.

Approaches Involving Lactone Intermediates (e.g., Tetrahydrofuran-2-carboxylic Acid Derivatives)

Lactone intermediates, such as derivatives of tetrahydrofuran-2-carboxylic acid, serve as valuable precursors in the synthesis of hydroxy amino acids. These cyclic esters can be strategically opened to reveal the desired linear amino acid structure with controlled stereochemistry. 5-Oxotetrahydrofuran-2-carboxylic acid, also known as α-hydroxyglutaric acid γ-lactone, is a key intermediate that can be formally derived from the intramolecular condensation of 2-hydroxyglutaric acid. nih.govnih.gov

The synthesis of chiral tetrahydrofuran (B95107) derivatives can be achieved from enantiomeric lactone acids, which are accessible through asymmetric synthesis. These lactone carboxylic acids can then be transformed into the target tetrahydrofuran structures. A new enantioselective synthesis of (4S, 5S)-5-(N-Boc)-amino-6-cyclohexyl-4-hydroxy-hexanoic acid lactone, a hydroxyethylene dipeptide isostere precursor, has been developed, highlighting the utility of lactone intermediates in creating complex chiral molecules. elsevierpure.com Although a direct synthesis of this compound using this specific methodology is not explicitly described, the principles of using chiral lactone precursors are well-established and applicable.

Stereoselective Control in Synthetic Routes

Achieving a high degree of stereoselectivity is paramount in the synthesis of chiral molecules. Modern synthetic chemistry employs a variety of techniques to control the three-dimensional arrangement of atoms, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Application of Chiral Auxiliaries and Tethers (e.g., L-Proline)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. L-proline, a naturally occurring chiral amino acid, and its derivatives have been extensively used as both chiral auxiliaries and organocatalysts. tcichemicals.com The rigid, cyclic structure of proline can effectively control the facial selectivity of reactions.

A notable application of L-proline is its use as a temporary chiral tether to control both the stereochemistry and regiochemistry of cycloaddition reactions. For example, in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid, a close analog of the target compound, N-sorbyl-L-proline undergoes an intramolecular Diels-Alder reaction where the proline bridge directs the stereochemical outcome. ehu.es Prolinamide-based organocatalysts have also been developed and applied in various asymmetric transformations. acs.org These catalysts often feature modifications to the proline scaffold to enhance their catalytic performance. youtube.com

Table 1: Examples of L-Proline and its Derivatives in Asymmetric Synthesis

Catalyst/AuxiliaryReaction TypeApplicationReference
L-ProlineIntramolecular Diels-AlderSynthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid ehu.es
Prolinamide-based organocatalystsBiginelli reactionEnantioselective synthesis of heterocyclic compounds acs.org
HydroxyprolinesAldol (B89426), Michael, and Mannich reactionsAsymmetric C-C bond formation youtube.com

Asymmetric Organocatalysis and Bimetallic Relay Catalysis

Asymmetric organocatalysis utilizes small organic molecules as catalysts to effect stereoselective transformations, offering an alternative to traditional metal-based catalysts. rsc.org Proline and its derivatives are prominent organocatalysts, capable of promoting a wide range of asymmetric reactions with high enantioselectivity. tcichemicals.comnih.gov For instance, organocatalytic methods have been developed for the asymmetric synthesis of 5-hydroxyisoxazolidines, which are precursors to β-amino acids. thieme-connect.com

Bimetallic relay catalysis is an emerging strategy that combines two different metal catalysts to perform sequential transformations in a single pot. This approach can enable complex bond formations with high efficiency and stereoselectivity. While a specific application of bimetallic relay catalysis for the synthesis of this compound is not detailed in the provided search results, the concept has been successfully applied to the synthesis of other chiral amino acid derivatives. nih.gov

Table 2: Modern Catalytic Strategies in Asymmetric Synthesis

Catalysis TypeKey FeaturesExample ApplicationReference
Asymmetric OrganocatalysisMetal-free, uses small chiral organic moleculesSynthesis of 5-hydroxyisoxazolidine precursors to β-amino acids thieme-connect.com
Bimetallic Relay CatalysisCombination of two metal catalysts in one potAsymmetric amination of 3-substituted oxindoles nih.gov
Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC)Catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetalsSynthesis of unprotected β2-amino acids youtube.comacs.org

Diastereoselective Hydroxylation Techniques

The introduction of a hydroxyl group with specific stereochemistry is a critical step in the synthesis of this compound. Diastereoselective hydroxylation techniques offer a powerful means to achieve this. A highly relevant example is the synthesis of (2S,5R)-5-hydroxylysine, a structural analog of the target compound. nih.gov

This synthesis utilizes the asymmetric hydroxylation of an enolate generated from a protected 6-substituted piperidin-2-one. The starting material, a (2S)-6-oxo-1,2-piperidinedicarboxylate, is prepared from protected aspartic acid. Treatment of its lithium enolate with (+)-camphorsulfonyloxaziridine at low temperature results in a highly diastereoselective hydroxylation, affording the desired (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate in high yield. nih.gov Subsequent reductive ring-opening of this intermediate yields a diol, which can be further transformed into (2S,5R)-5-hydroxylysine. nih.gov This methodology provides a well-established precedent for the stereocontrolled introduction of a hydroxyl group at the C5 position of a piperidinone ring, a key structural feature of the synthetic precursors to this compound.

Table 3: Key Steps in the Diastereoselective Synthesis of (2S,5R)-5-Hydroxylysine

StepReactionKey ReagentsOutcomeReference
1Preparation of piperidinone precursorProtected aspartic acid(2S)-6-oxo-1,2-piperidinedicarboxylates nih.gov
2Diastereoselective hydroxylationLi-enolate, (+)-camphorsulfonyloxaziridine(2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates nih.gov
3Reductive ring-openingReductive conditions1,2-diol intermediate nih.gov
4Further transformationsFour steps(2S,5R)-5-hydroxylysine nih.gov

Novel Synthetic Intermediates in this compound Preparation

The enantioselective synthesis of this compound, a chiral non-proteinogenic amino acid, relies on the strategic use of novel synthetic intermediates to control stereochemistry and achieve the desired final product. Research into the preparation of this and structurally related hydroxy amino acids has led to the development of several innovative intermediates and synthetic pathways. These approaches often involve the use of chiral auxiliaries, stereoselective reactions, and carefully designed multi-step sequences.

One notable strategy involves an intramolecular cycloaddition, where a chiral auxiliary directs the stereochemical outcome. A key intermediate in a related synthesis is the acylnitroso derivative of N-sorbyl-L-proline, which is generated in situ. mdpi.comresearchgate.net The synthesis of this transient species proceeds through a series of stable, characterizable intermediates. mdpi.comresearchgate.net

The initial step involves the creation of N-sorbyl-L-proline (2) . mdpi.comresearchgate.net This is followed by its conversion to an activated ester, N-sorbyl-L-proline N-hydroxysuccinimide ester (3) , which facilitates the subsequent reaction with hydroxylamine (B1172632) to form N-sorbyl-L-proline hydroxamic acid (4) . mdpi.comresearchgate.net Oxidation of this hydroxamic acid yields the reactive acylnitroso intermediate (5) . mdpi.comresearchgate.net Due to its high reactivity, this intermediate is often trapped in situ, for example, with cyclopentadiene (B3395910) to form a stable cycloadduct (6) , which can then be carried forward in the synthetic sequence. mdpi.comresearchgate.net

Intermediates in the Proline-Directed Synthesis of a Hydroxy Amino Acid Analogue

Intermediate Name Molecular Formula Key Synthetic Step Reference
N-Sorbyl-L-proline C₁₁H₁₇NO₃ Acylation of L-proline mdpi.comresearchgate.net
N-Sorbyl-L-proline N-hydroxysuccinimide ester C₁₅H₂₀N₂O₅ Esterification with N-hydroxysuccinimide mdpi.comresearchgate.net
N-Sorbyl-L-proline hydroxamic acid C₁₁H₁₈N₂O₃ Reaction with hydroxylamine mdpi.comresearchgate.net
Acylnitroso derivative of N-sorbyl-L-proline C₁₁H₁₅N₂O₃ In situ oxidation of hydroxamic acid mdpi.comresearchgate.net
Cyclopentadiene adduct of acylnitroso intermediate C₁₆H₂₂N₂O₃ Diels-Alder trapping of the acylnitroso species mdpi.comresearchgate.net

Another approach to synthesizing similar chiral hydroxypentanoic acid derivatives starts from commercially available chiral building blocks. For instance, the synthesis of a selenyl-containing analogue of hydroxypentanoic acid explored the use of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a starting material. caltech.edu The proposed synthetic route involved protecting the carboxylic acid, followed by reduction of the lactone to form a diol, which could then be selectively functionalized. caltech.edu A key proposed intermediate in this pathway is (S)-5-chloro-2-hydroxypentanoic acid , demonstrating the use of chiral halogenated acids as precursors. caltech.edu

Proposed Intermediates from Chiral Lactone Precursors

Intermediate Name Starting Material Key Transformation Reference
tert-Butyl (S)-5-oxotetrahydrofuran-2-carboxylate (S)-5-oxotetrahydrofuran-2-carboxylic acid Protection of the carboxylic acid caltech.edu
(S)-5-Chloro-2-hydroxypentanoic acid (S)-5-oxotetrahydrofuran-2-carboxylic acid derivative Halogenation and ring opening caltech.edu

Furthermore, the stereoselective synthesis of α-amino acids can be achieved through the use of chiral metal complexes. Specifically, chiral Ni(II) complexes of Schiff bases derived from amino acids serve as versatile intermediates. nih.gov These complexes allow for the diastereoselective alkylation at the α-carbon. For example, a Ni(II) complex of a Schiff base formed from alanine (B10760859) can be alkylated with reagents like 5-iodo-1-pentene. nih.gov The subsequent disassembly of the complex under acidic conditions liberates the desired α,α-disubstituted amino acid. nih.gov This methodology highlights the utility of organometallic complexes as chiral templates for constructing complex amino acids. nih.gov

Biotechnological Production and Metabolic Engineering for R 5 Amino 2 Hydroxypentanoic Acid and Its Precursors

Development of Recombinant Microorganisms for Chiral Hydroxyamino Acid Production

The synthesis of chiral molecules like hydroxyamino acids increasingly relies on biocatalysis, utilizing either isolated enzymes or whole-cell systems. researchgate.net Recombinant microorganisms, particularly well-characterized industrial workhorses like Escherichia coli and Corynebacterium glutamicum, serve as robust platforms for producing fine chemicals, including amino acids. nih.govgoogle.com The development of these microbial cell factories for chiral hydroxyamino acid production involves the identification and expression of key enzymes that catalyze stereoselective reactions.

The production of single-enantiomer compounds is a critical aspect of pharmaceutical development, and biocatalytic routes are often preferred over chemical synthesis due to their high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Key enzyme classes instrumental in the synthesis of chiral amino acids include:

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to their corresponding amino acids with high enantioselectivity. nih.gov For example, leucine (B10760876) dehydrogenase from Bacillus sphaericus has been used to produce (S)-β-hydroxyvaline. nih.gov

Transaminases (TAs): Specifically, ω-transaminases (ω-TAs) are valuable for generating chiral amines and amino acids through asymmetric synthesis from keto-precursors. researchgate.net

Hydroxylases and Reductases: These enzymes introduce hydroxyl groups and perform stereoselective reductions of keto groups, which are crucial steps in forming hydroxyamino acids. researchgate.netnih.gov

By introducing heterologous genes encoding these enzymes, researchers can construct artificial pathways in host microorganisms. mdpi.com For instance, a pathway for producing 2-hydroxycadaverine from L-lysine was successfully engineered in E. coli by expressing a lysine (B10760008) hydroxylase and a decarboxylase. mdpi.com This whole-cell biocatalysis approach avoids the costly purification of enzymes and facilitates the regeneration of necessary cofactors.

Table 1: Key Enzymes in Chiral Amino Acid Synthesis

Enzyme ClassFunctionExample Application
Amino Acid DehydrogenasesReductive amination of α-keto acidsSynthesis of (S)-β-hydroxyvaline using leucine dehydrogenase nih.gov
ω-TransaminasesAsymmetric synthesis of chiral amines and amino acidsKinetic resolution of racemic β-amino acids to produce (R)-β-amino acids researchgate.net
Dehydrogenases/ReductasesStereoselective reduction of keto acidsSynthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid using D-lactate dehydrogenase nih.gov
HydroxylasesIntroduction of hydroxyl groupsProduction of 3-hydroxycadaverine (B1205693) using lysine-4-hydroxylase researchgate.net

Engineering of Metabolic Pathways for Enhanced Yield and Stereoselectivity

To achieve high-level production of a target compound like (R)-5-amino-2-hydroxypentanoic acid, it is essential to optimize the metabolic network of the host organism. Metabolic engineering strategies aim to channel the flow of carbon from central metabolism towards the desired product while minimizing the formation of by-products. nih.gov

Common genetic engineering strategies include:

Amplification of Rate-Limiting Enzymes: Overexpressing genes that code for enzymes at bottleneck steps in the biosynthetic pathway can significantly increase product flux. nih.gov

Construction of Artificial Pathways: Heterologous pathways can be assembled to produce novel compounds. A notable example is the production of 5-hydroxyvaleric acid (5-HV), a related C5 compound, in C. glutamicum. This was achieved by introducing the davTBA gene cluster from Pseudomonas putida to convert L-lysine into glutarate semialdehyde, which was then reduced to 5-HV by an aldehyde reductase (YahK from E. coli). acs.org

Elimination of Competing Pathways: Deleting genes responsible for diverting intermediates into competing metabolic pathways can enhance the final product yield. In the 5-HV production pathway, the deletion of the endogenous gabD gene, which oxidizes the glutarate semialdehyde precursor, was crucial for preventing the formation of glutaric acid as a by-product. acs.org

Cofactor Regeneration: Many key enzymatic reactions, such as reductive aminations and stereoselective reductions, depend on cofactors like NADH or NADPH. nih.gov Ensuring a sufficient supply of these reduced cofactors is critical. This is often achieved by co-expressing enzymes like formate (B1220265) dehydrogenase or glucose dehydrogenase, which regenerate NADH from NAD+. nih.gov

Through such targeted modifications, the stereoselectivity and yield of the desired chiral hydroxyamino acid can be substantially improved. For instance, a fed-batch fermentation of an engineered C. glutamicum strain with an optimized 5-HV pathway resulted in a titer of 52.1 g/L. acs.org Similar strategies could be applied to establish a de novo pathway for this compound from a central metabolite like L-lysine.

Table 2: Metabolic Engineering Strategies for Production of 5-Hydroxyvaleric Acid in C. glutamicum

Engineering StrategyGenetic ModificationPurposeResult
Artificial Pathway ConstructionOverexpression of davTBA from P. putida and yahK from E. coliConvert L-lysine to 5-hydroxyvaleric acid (5-HV)Successful production of 5-HV acs.org
By-product ReductionDeletion of endogenous gabD genePrevent oxidation of glutarate semialdehyde to glutaric acidSuppression of glutaric acid by-production acs.org
Process OptimizationFed-batch fermentationAchieve high-titer production52.1 g/L of 5-HV with a yield of 0.33 g/g glucose acs.org

Utilization of Carbohydrate Feedstocks in Microbial Biomanufacturing

The economic viability and sustainability of microbial fermentation processes are heavily dependent on the cost of the carbon substrate. frontiersin.org While glucose is a common feedstock, there is a global shift towards using non-food, renewable resources to avoid competition with food supplies and reduce production costs. frontiersin.orgnih.gov Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and inexpensive source of carbohydrates, primarily glucose and pentose (B10789219) sugars like xylose and arabinose. frontiersin.org

Industrial microorganisms like C. glutamicum have been metabolically engineered to efficiently utilize these alternative feedstocks. frontiersin.org Wild-type C. glutamicum cannot naturally metabolize xylose, the second most abundant sugar in lignocellulose. frontiersin.org To overcome this, heterologous pathways for xylose assimilation have been introduced. For example, expressing the xylA (xylose isomerase) and xylB (xylulokinase) genes from other bacteria enables the engineered strain to convert xylose into intermediates of the pentose phosphate (B84403) pathway, thereby linking it to central carbon metabolism. frontiersin.org

This expansion of the substrate spectrum allows for the use of complex biomass hydrolysates for the production of value-added chemicals. Engineered C. glutamicum has been successfully used to produce amino acids and other chemicals from feedstocks like wheat bran and corn straw hydrolyzate. frontiersin.org The ability to convert inexpensive and sustainable raw materials into high-value chiral compounds like this compound is a key advantage of biotechnological production routes. nih.gov

Table 3: Examples of Alternative Feedstocks in Microbial Biomanufacturing

FeedstockPrimary CarbohydratesEngineered MicroorganismProduct Example
Corn Straw HydrolyzateGlucose, XyloseCorynebacterium glutamicumSuccinate (B1194679) frontiersin.org
Wheat Bran HydrolyzateGlucose, Xylose, ArabinoseCorynebacterium glutamicumL-glutamate frontiersin.org
Rice Straw HydrolyzateNot specifiedCorynebacterium glutamicumN-ethylglycine frontiersin.org
EthanolC2 SubstrateE. coliPrenol, Poly(3-hydroxybutyrate) nih.gov

Derivatives and Analogs of R 5 Amino 2 Hydroxypentanoic Acid: Synthesis and Research Applications

Structural Modifications and Homologation Studies

The core structure of (R)-5-amino-2-hydroxypentanoic acid provides a scaffold for extensive chemical modification. Through structural alterations and homologation—the process of extending a molecule by a constant unit—researchers can fine-tune the compound's properties for specific applications. These studies are crucial for developing new molecules with enhanced activity and specificity.

Introduction of Guanidino Groups (e.g., (R)-5-Guanidino-2-hydroxypentanoic Acid)

A key modification of this compound involves the introduction of a guanidino group to the terminal amino function, yielding (R)-5-guanidino-2-hydroxypentanoic acid. nih.gov This transformation is significant because the guanidinium (B1211019) group, the protonated form of the guanidino group, is a key feature of the amino acid arginine. It is positively charged and can form multiple hydrogen bonds. mdpi.com This characteristic is often exploited in drug design to enhance binding to biological targets, such as enzymes or receptors, through electrostatic interactions. mdpi.com The synthesis of (R)-5-guanidino-2-hydroxypentanoic acid, also known as (2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid, creates an arginine analog with a hydroxyl group at the alpha-position, offering a unique building block for various research applications. nih.gov

Table 1: Properties of (R)-5-Guanidino-2-hydroxypentanoic Acid

Property Value
IUPAC Name (2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid
Molecular Formula C6H13N3O3
Molecular Weight 175.19 g/mol
Synonyms (R)-5-[(Aminoiminomethyl)amino]-2-hydroxy-pentanoic Acid

Data sourced from PubChem CID 92172231 nih.gov

Esterification and Protection Group Strategies

The presence of three functional groups—a carboxylic acid, a primary amine, and a secondary alcohol—in this compound necessitates the use of protection group strategies during synthesis. Protecting groups temporarily block a reactive site in a molecule to prevent it from interfering with reactions occurring at other sites. For instance, the amino group can be protected using carbamate-forming reagents like Boc-anhydride or Fmoc-chloride. google.com

Esterification of the carboxylic acid group is another common strategy. It serves not only as a protective strategy but can also be a key step in creating prodrugs or modifying the solubility and reactivity of the compound. The hydroxyl and carboxylic acid groups can react intramolecularly to form a cyclic ester, known as a lactone. nagwa.com In the context of synthesizing larger molecules, the carboxylic acid is often converted to a methyl or ethyl ester to facilitate coupling reactions. Subsequent hydrolysis under basic conditions, for example with sodium hydroxide, can regenerate the carboxylic acid once the desired synthetic step is complete. google.com

Application as Chiral Building Blocks in Organic Synthesis

Chirality is a critical feature in biological systems, as enantiomers of a molecule can have vastly different biological effects. This compound is a valuable chiral building block because it possesses two stereocenters, providing a defined three-dimensional structure. nih.gov This makes it an important starting material for the enantioselective synthesis of complex molecules, ensuring that the final product has the correct spatial orientation for its intended biological function.

Role in Peptidomimetic Design and Peptide Conjugation

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govlongdom.org this compound and its derivatives are used to construct these mimics. The guanidino-modified analog, for instance, can be incorporated into a peptide sequence to mimic arginine, a crucial amino acid in many biologically active peptides known for its role in membrane interactions. mdpi.com

Peptide conjugation involves attaching molecules like this compound derivatives to peptide chains. This is a central strategy in creating novel renin inhibitors, where the modified amino acid is incorporated into peptide fragments that mimic a segment of angiotensinogen, the natural substrate for renin. google.comnih.gov This allows the resulting conjugate to bind to the active site of the enzyme and block its activity.

Precursors for Complex Chemical Structures (e.g., Renin Inhibitors)

One of the most significant applications of this compound derivatives is as precursors for complex, biologically active molecules, most notably renin inhibitors. google.com Renin is an enzyme that plays a critical role in regulating blood pressure, and its inhibition is a key therapeutic strategy for hypertension. nih.gov

Derivatives of 5-amino-hydroxypentanoic acid are central components of a class of potent renin inhibitors. google.com These compounds are designed to fit into the active site of the renin enzyme. For example, analogs such as (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) and 5-amino-3-hydroxy-7-methyloctanoic acid have been incorporated into peptide-like structures to produce highly effective renin inhibitors. nih.govnih.govdocumentsdelivered.com The synthesis of these complex inhibitors relies on the specific stereochemistry provided by the chiral this compound scaffold.

Table 2: Application of this compound Derivatives

Application Area Specific Role Example Compound/Class
Peptidomimetics Mimics natural amino acids (e.g., arginine) (R)-5-Guanidino-2-hydroxypentanoic acid
Peptide Conjugation Forms part of a larger peptide-based inhibitor Polypeptide derivatives for renin inhibition
Complex Structure Synthesis Serves as a key chiral precursor Renin Inhibitors

Information sourced from multiple studies and patents. mdpi.comgoogle.comnih.gov

Probing Biochemical Pathways with Modified Analogs

The structural scaffold of this compound serves as a valuable template for the design and synthesis of modified analogs aimed at probing complex biochemical pathways. By introducing specific chemical modifications, researchers can create powerful tools to investigate enzyme mechanisms, visualize metabolic processes, and elucidate the function of transport systems. These analogs often incorporate reporter groups such as radioisotopes or fluorescent tags, or feature structural alterations that confer specific inhibitory or interactive properties.

One of the most significant applications of these modified analogs is in the field of oncology, particularly for the imaging of tumors. Cancer cells often exhibit altered metabolic requirements, including an increased uptake of amino acids. This characteristic has been exploited through the development of radiolabeled amino acid analogs for positron emission tomography (PET) imaging. These tracers allow for the non-invasive visualization and quantification of amino acid transport, providing critical information for tumor diagnosis, staging, and monitoring treatment response. nih.govfrontiersin.org

A notable example is the development of analogs of 2-amino-5-fluoro-2-methylpentanoic acid, a close structural relative of this compound. The introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope allows for sensitive detection by PET scanners. nih.govnih.gov These radiotracers, such as (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), have been synthesized and evaluated for their potential in imaging brain tumors. nih.govacs.org The rationale behind their design is to target the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in glioma cells compared to normal brain tissue. nih.govresearchgate.net

The synthesis of these radiolabeled analogs typically involves a multi-step process, starting from commercially available precursors. For instance, the synthesis of [¹⁸F]FAMPe has been achieved through nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov The resulting radiotracer's ability to be transported into cells via specific amino acid transporters is then assessed through in vitro cell uptake assays and in vivo biodistribution studies in animal models. nih.govacs.org

Table 1: Research Findings on Radiolabeled Analogs for PET Imaging

Analog Target Pathway/Enzyme Key Research Findings Reference
(R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) L-type amino acid transporter 1 (LAT1) and other non-system A transporters The (S)-enantiomer demonstrated higher tumor uptake and tumor-to-brain ratios in a mouse model of glioblastoma compared to the (R)-enantiomer and the established tracer [¹⁸F]FET. In vitro studies confirmed uptake via sodium-independent system L transporters. nih.govnih.govacs.org
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) L-type amino acid transporter 1 (LAT1) A well-established tracer for brain tumor imaging, used as a benchmark for comparison with novel analogs. nih.gov
6-[¹⁸F]fluoro-3,4-dihydroxy-L-phenylalanine ([¹⁸F]FDOPA) Amino acid decarboxylase Used for imaging neuroendocrine tumors and has applications in brain tumor imaging. nih.gov

Another powerful application of modified analogs is in the elucidation of enzymatic reaction mechanisms. By designing molecules that mimic the substrate or transition state of an enzyme-catalyzed reaction, researchers can develop potent and specific inhibitors. These inhibitors are invaluable tools for studying the enzyme's function and its role in a particular metabolic pathway.

An exemplary case is the investigation of the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331. nih.govnih.govjst.go.jp This compound, an analog of this compound, has been shown to inhibit the growth of Saccharomyces cerevisiae. nih.govnih.gov Detailed biochemical studies revealed that RI-331 targets homoserine dehydrogenase, a crucial enzyme in the biosynthetic pathway of the aspartate family of amino acids (methionine, threonine, and isoleucine). nih.govnih.govjst.go.jp

The mechanism of inhibition involves the inactivation of homoserine dehydrogenase, thereby blocking the production of homoserine, a common precursor for these essential amino acids. nih.govjst.go.jp Kinetic studies have demonstrated that RI-331 acts as a potent inhibitor of this enzyme. nih.gov The selectivity of this antibiotic is attributed to the fact that the target enzyme is absent in animals, making it a promising candidate for antifungal drug development. nih.govnih.gov

Furthermore, derivatives of 5-amino-2,5-disubstituted-4-hydroxypentanoic acid have been synthesized and investigated as inhibitors of the enzyme renin. google.com Renin is a key enzyme in the renin-angiotensin system, which plays a critical role in regulating blood pressure. The development of renin inhibitors based on the structure of this compound highlights the versatility of this scaffold in designing molecules that can modulate the activity of specific enzymes involved in physiological pathways. google.com

Table 2: Enzyme Inhibition by Modified Analogs

Analog Target Enzyme Biochemical Pathway Key Research Findings Reference
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) Homoserine dehydrogenase Aspartate family amino acid biosynthesis Acts as an antifungal agent by inhibiting the synthesis of methionine, threonine, and isoleucine through the inactivation of homoserine dehydrogenase. nih.govnih.govjst.go.jp
5-amino-2,5-disubstituted-4-hydroxypentanoic acid derivatives Renin Renin-angiotensin system These polypeptide derivatives demonstrate inhibitory action against the angiotensinogen-cleaving activity of renin. google.com

Advanced Analytical Methodologies for R 5 Amino 2 Hydroxypentanoic Acid Research

Chromatographic Separation Techniques for Resolution of Stereoisomers

The presence of a chiral center at the C-2 position of 5-amino-2-hydroxypentanoic acid means it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-amino-2-hydroxypentanoic acid and (S)-5-amino-2-hydroxypentanoic acid. Distinguishing between these stereoisomers is critical, as they can exhibit different biological activities. Chromatographic techniques are the cornerstone for achieving this separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of amino acids. yakhak.org For underivatized amino acids like this compound, direct separation is possible using chiral stationary phases (CSPs). sigmaaldrich.com These CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and, thus, separation. chiralpedia.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs are compatible with a range of mobile phases, including polar organic and aqueous mixtures, which is advantageous for analytes like this compound that are soluble in such systems. sigmaaldrich.commst.edu The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. chiralpedia.com The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer. chiralpedia.com

The choice of mobile phase, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is critical for optimizing the separation. sigmaaldrich.com The concentration of the organic modifier can significantly influence both the retention time and the enantioselectivity. sigmaaldrich.com

ParameterDescriptionRelevance to this compound analysis
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound that can interact diastereomerically with the analyte enantiomers.Essential for separating the (R) and (S) enantiomers. Macrocyclic glycopeptide phases are a common choice. sigmaaldrich.comsigmaaldrich.com
Mobile Phase The solvent system that carries the analyte through the column.A mixture of organic solvent and aqueous buffer is typically used. Its composition affects retention and resolution. sigmaaldrich.com
Detector The component that detects the analyte as it elutes from the column.UV detectors are commonly used, but for higher sensitivity and specificity, mass spectrometry (LC-MS) can be coupled with HPLC. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique widely used for metabolite profiling in biological samples. nih.gov However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step before GC analysis. sigmaaldrich.comthermofisher.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net

Common derivatization methods for amino acids include silylation and acylation. sigmaaldrich.comresearchgate.net Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com Acylation, often following esterification of the carboxyl group, can be achieved using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

Once derivatized, the volatile this compound can be separated from other metabolites on a GC column and subsequently identified and quantified by the mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the fragmented derivative, which serves as a molecular fingerprint for identification. illinois.edu This technique is invaluable for studying the metabolic pathways involving this compound.

Derivatization StepReagent ExamplePurpose
Esterification 2 M HCl in MethanolConverts the carboxylic acid group to a methyl ester. researchgate.net
Acylation/Silylation Pentafluoropropionic anhydride (PFPA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Derivatizes the amino and hydroxyl groups to make the compound volatile for GC analysis. sigmaaldrich.comresearchgate.net

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For complex molecules, two-dimensional NMR techniques (e.g., COSY, HSQC) can establish the connectivity between different atoms. While predicted ¹H NMR spectra for related compounds are available, experimental data for this compound would be essential for definitive structural confirmation. hmdb.ca The use of fluorine-19 (¹⁹F) NMR has also emerged as a sensitive method for identifying and quantifying amino acids in complex mixtures after derivatization with a fluorine-containing tag. nih.gov

Mass Spectrometry (MS), as mentioned earlier in the context of GC-MS and LC-MS, provides the molecular weight of the compound and its fragmentation pattern. nih.gov This information is crucial for confirming the identity of this compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Spectroscopic TechniqueInformation ObtainedApplication in this compound research
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework of the molecule.Structural confirmation and purity assessment.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Identity confirmation and impurity detection. nih.gov
High-Resolution Mass Spectrometry (HRMS) Precise molecular formula.Unambiguous identification of the compound.

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This involves replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). nih.govnih.gov

The isotopically labeled this compound is introduced into a cell culture or organism, and its journey through metabolic pathways is monitored. nih.gov Analytical techniques like mass spectrometry or NMR spectroscopy are then used to detect the labeled compound and its metabolic products. nih.gov This allows researchers to identify the enzymes that act on this compound and the new molecules that are formed from it.

For example, using ¹³C-labeled this compound in combination with LC-MS or GC-MS analysis would enable the tracking of the carbon backbone through various metabolic transformations. This approach provides invaluable insights into the compound's biological role and mechanism of action. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.